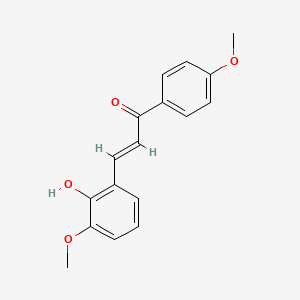

3,4'-Dimethoxy-2-hydroxychalcone

Description

Contextualization within Chalcone (B49325) Chemistry and Flavonoid Research

3,4'-Dimethoxy-2-hydroxychalcone, with the molecular formula C17H16O4 and a molecular weight of approximately 284.31 g/mol , belongs to the chalcone family of organic compounds. ontosight.aisigmaaldrich.com Chalcones are characterized by an open-chain flavonoid structure, specifically 1,3-diaryl-2-propen-1-ones, which consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. mdpi.comresearchgate.netnih.gov This basic structure serves as a precursor for the biosynthesis of a wide array of flavonoids in plants. mdpi.com These compounds are abundant in nature, found in various edible plants, fruits, and vegetables. mdpi.comresearchgate.netnih.gov

The specific structure of this compound features a hydroxyl group at the 2'-position and methoxy (B1213986) groups at the 3 and 4' positions of the aromatic rings. This particular substitution pattern is a key determinant of its chemical properties and biological activities. The synthesis of this and other chalcones is often achieved through the Claisen-Schmidt condensation reaction, a straightforward method involving the base-catalyzed reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). ontosight.aiechemcom.com

Significance of 2'-Hydroxychalcone (B22705) Frameworks in Medicinal Chemistry

This framework has been extensively studied for its potential in drug discovery, with research demonstrating a wide spectrum of pharmacological effects. These include anticancer, antimicrobial, antiviral, antioxidant, anti-inflammatory, and neuroprotective properties. researchgate.netnih.gov The versatility of the chalcone skeleton allows for synthetic modifications, leading to the development of numerous derivatives with enhanced potency and selectivity for specific biological targets.

Overview of Reported Biological Activities of this compound

Scientific investigations have revealed that this compound exhibits a range of biological activities, primarily focusing on its antioxidant, anti-inflammatory, and anticancer properties. ontosight.ai

Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals. ontosight.ai This activity is crucial in mitigating oxidative stress, a condition linked to numerous chronic diseases. The antioxidant capacity is attributed to the specific arrangement of its hydroxyl and methoxy groups.

Anti-inflammatory Activity: Chalcones, including this specific compound, can modulate inflammatory pathways. ontosight.ai They have been shown to inhibit the production of inflammatory mediators. nih.gov For instance, some 2'-hydroxychalcones have been found to reduce the release of leukotriene B4 from human neutrophils and inhibit the activity of phospholipase A2. nih.gov Research on related dimethoxychalcone derivatives has also shown significant anti-inflammatory effects by inhibiting mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2). nih.gov

Anticancer Activity: The anticancer potential of chalcones is a significant area of research. They can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells by modulating various signaling pathways. Studies on structurally related chalcones have demonstrated cytotoxicity against various cancer cell lines, including human breast cancer and neuroblastoma cells. nih.gov For example, certain halogenated chalcones with a 3,4-dimethoxyphenyl moiety were found to be more potent than the standard drug etoposide. nih.gov Other research has indicated that chalcones can deplete glutathione (B108866), an antioxidant that can protect cancer cells, thereby increasing oxidative stress and leading to cell death. nih.gov

Table 1: Investigated Biological Activities of this compound and Related Compounds

| Biological Activity | Key Findings | Related Compounds Studied | Citations |

|---|---|---|---|

| Antioxidant | Scavenges free radicals and may enhance glutathione biosynthesis. | 3,4-Dimethoxy-2'-hydroxychalcone | ontosight.ai |

| Anti-inflammatory | Inhibits inflammatory mediators like leukotriene B4 and phospholipase A2. | 2'-hydroxychalcones | nih.gov |

| Inhibits nitric oxide (NO) and cyclooxygenase-2 (COX-2) expression. | 2′-hydroxy-3,6′-dimethoxychalcone | nih.gov | |

| Anticancer | Induces apoptosis in cancer cells. | Halogenated chalcones with a 3,4-dimethoxyphenyl group | nih.gov |

| Depletes glutathione and increases oxidative stress in neuroblastoma cells. | 4-hydroxychalcone | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-14-9-6-12(7-10-14)15(18)11-8-13-4-3-5-16(21-2)17(13)19/h3-11,19H,1-2H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMSMKWVSOUBTE-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18778-37-5 | |

| Record name | NSC139728 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Strategies and Chemical Transformations of 3,4 Dimethoxy 2 Hydroxychalcone

Established Synthetic Pathways

The synthesis of 3,4'-Dimethoxy-2-hydroxychalcone is predominantly achieved through well-established condensation reactions. These methods are reliable and have been extensively documented in chemical literature.

Claisen-Schmidt Condensation as the Primary Synthetic Route

The most widely utilized and primary method for synthesizing this compound and other chalcones is the Claisen-Schmidt condensation. wikipedia.org This reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks an alpha-hydrogen. wikipedia.org It is a specific and effective type of crossed aldol (B89426) condensation that has been a cornerstone of chalcone (B49325) synthesis since its independent discovery by Rainer Ludwig Claisen and J. Gustav Schmidt in the late 19th century. wikipedia.org The reaction is valued for its reliability in forming the characteristic α,β-unsaturated ketone structure of the chalcone framework. scitepress.org

The Claisen-Schmidt condensation proceeds via a base-catalyzed mechanism. The process begins with the deprotonation of the α-carbon of the ketone by a base, leading to the formation of a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol addition product subsequently undergoes dehydration (loss of a water molecule) to yield the final, stable α,β-unsaturated ketone, known as a chalcone.

Typical reaction conditions involve stirring the reactants at room temperature for extended periods, often ranging from 24 to 48 hours. researchgate.net Following the reaction, the mixture is commonly poured onto crushed ice and acidified, which causes the product to precipitate. The solid chalcone is then filtered, washed, and often recrystallized from a suitable solvent like ethanol (B145695) to achieve higher purity. chemicalbook.com

The synthesis of this compound, which has the IUPAC name (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, involves the condensation of two specific precursors. nih.gov

Ketone: 2-hydroxyacetophenone (B1195853)

Aldehyde: 3,4-dimethoxybenzaldehyde (B141060) (also known as veratraldehyde)

The structure of these precursors is critical. The 2-hydroxyacetophenone provides the A-ring of the chalcone, containing the essential hydroxyl group at the 2'-position. The 3,4-dimethoxybenzaldehyde provides the B-ring, featuring methoxy (B1213986) groups at the 3 and 4 positions. The aldehyde lacks α-hydrogens, which prevents self-condensation and directs the reaction towards the desired crossed-condensation product. wikipedia.org

| Reactant Type | Chemical Name | Role in Final Structure |

|---|---|---|

| Aromatic Ketone | 2-hydroxyacetophenone | Forms the 2-hydroxyphenyl A-ring and the carbonyl group of the chalcone |

| Aromatic Aldehyde | 3,4-dimethoxybenzaldehyde (Veratraldehyde) | Forms the 3,4-dimethoxyphenyl B-ring and the α,β-unsaturation |

The choice of base is a crucial parameter in the Claisen-Schmidt condensation, as it influences reaction rate and yield. Strong bases are generally required to facilitate the formation of the enolate from the ketone. scitepress.org

Commonly used bases include:

Sodium Hydroxide (B78521) (NaOH): A widely used, effective, and inexpensive base. Studies have reported yields ranging from 90-96% when using NaOH. scitepress.org In some solvent-free protocols, solid NaOH is used as the catalyst. scitepress.org

Potassium Hydroxide (KOH): Another strong base frequently employed, with reported yields of 88-94%. scitepress.org Conventional methods often use a 50% aqueous solution of KOH or NaOH, which can necessitate long reaction times. researchgate.netresearchgate.net

Lithium Hydroxide (LiOH): Has been utilized as an alternative base, particularly in syntheses assisted by ultrasound. chemicalbook.com

Barium Hydroxide (Ba(OH)₂): Has also been shown to be effective, producing chalcone derivatives in high yields of 88-98%. scitepress.org

| Base Catalyst | Reported Yield Range | Reference |

|---|---|---|

| Sodium Hydroxide (NaOH) | 90-96% | scitepress.org |

| Potassium Hydroxide (KOH) | 88-94% | scitepress.org |

| Barium Hydroxide (Ba(OH)₂) | 88-98% | scitepress.org |

The solvent plays a significant role in the Claisen-Schmidt condensation, facilitating the dissolution of reactants and the catalyst.

Conventional Solvents: Polar protic solvents are the traditional choice for this reaction. Ethanol is very common, as is methanol. scitepress.orgresearchgate.netrjpbcs.com These solvents effectively dissolve the reactants and the alkaline catalyst. However, conventional methods using these solvents can be slow, sometimes requiring 24 hours or more for the reaction to complete, and may result in moderate yields of 40-70%. scitepress.orgresearchgate.netresearchgate.net

Green Solvents: In a move towards more environmentally friendly processes, alternative solvents have been investigated. Polyethylene glycol (PEG-400) has been successfully used as a recyclable reaction medium for the synthesis of chalcones. rjpbcs.com This approach offers advantages such as shorter reaction times, excellent yields, and a reduction in the use of volatile organic compounds (VOCs). rjpbcs.com The water solubility of PEG facilitates its removal from the final product. rjpbcs.com

Advanced Synthetic Approaches

To overcome the limitations of long reaction times and sometimes moderate yields associated with conventional methods, several advanced synthetic strategies have been developed. These techniques often align with the principles of green chemistry by reducing solvent use and energy consumption.

Mechanochemistry (Grinding/Ball Milling): This solvent-free approach has emerged as a highly efficient alternative. nih.gov The reaction is carried out by grinding the solid reactants (acetophenone, aldehyde, and a solid base like NaOH) in a mortar and pestle or a mechanical ball mill. scitepress.orgresearchgate.net This method dramatically reduces reaction times from hours to as little as 15-30 minutes while providing high yields, often greater than 70-80%. researchgate.netresearchgate.net The process is considered green as it minimizes waste and avoids organic solvents. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation is another popular green chemistry technique applied to chalcone synthesis. nih.gov Compared to conventional heating, microwaves provide rapid and uniform heating, which can drastically shorten reaction times and often improve yields. nih.gov

Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound has also been employed to facilitate the Claisen-Schmidt condensation. nih.gov The acoustic cavitation generated by ultrasound waves enhances mass transfer and accelerates the reaction rate. Syntheses using ultrasound can be performed in shorter timeframes (e.g., 1-5 hours) compared to traditional stirring methods. chemicalbook.comnih.gov

| Method | Key Advantages | Typical Conditions |

|---|---|---|

| Mechanochemistry (Ball Milling) | Solvent-free, very short reaction times (minutes), high yields | Solid reactants and catalyst (e.g., KOH) milled at high frequency (e.g., 30 Hz). nih.gov |

| Microwave Irradiation | Reduced reaction times, improved yields | Reactants in a suitable solvent with a catalyst, heated in a microwave reactor. nih.govnih.gov |

| Ultrasound-Assisted Synthesis | Shorter reaction times, enhanced reaction rates | Reactants in a solvent with a catalyst (e.g., LiOH), placed in an ultrasonic bath. chemicalbook.comnih.gov |

Solvent-Free Synthesis via Ball Milling Techniques

Mechanochemistry, particularly through the use of ball milling, has emerged as a green and highly efficient alternative for the synthesis of 2'-hydroxychalcones. This solvent-free approach significantly reduces reaction times and often leads to high yields. In a study optimizing the synthesis of a related 2'-hydroxychalcone (B22705), a 96% yield was achieved by reacting a substituted 2'-hydroxyacetophenone (B8834) with 3,4-dimethoxybenzaldehyde in the presence of potassium hydroxide (KOH) as a catalyst under ball milling conditions. Current time information in Bangalore, IN.youtube.com The reaction typically involves two grinding cycles of 30 minutes each. Current time information in Bangalore, IN.youtube.com This method not only minimizes the use of hazardous solvents but also simplifies the work-up process, making it an attractive strategy for the synthesis of this compound. nih.gov

Table 1: Comparison of Synthetic Methods for 2'-Hydroxychalcones

| Synthesis Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference(s) |

| Ball Milling | KOH | Solvent-Free | 60 minutes | ~96 | Current time information in Bangalore, IN.youtube.com |

| Microwave | NaOH/Ethanol | Ethanol | ~15 minutes | ~82 | nih.gov |

| Ultrasound | NaOH/Ethanol | Ethanol/Water | 3 hours | High | nih.govusda.gov |

| Conventional | KOH/Ethanol | Ethanol | 2 hours | Good | researchgate.net |

Microwave and Ultrasound Irradiation in Chalcone Synthesis

Microwave and ultrasound-assisted synthesis have been established as powerful techniques to accelerate organic reactions, and the synthesis of chalcones is no exception. nih.govresearchgate.netstudysmarter.co.ukyoutube.comlibretexts.org These methods offer advantages such as reduced reaction times, milder reaction conditions, and often improved yields compared to conventional heating methods.

Microwave-assisted Claisen-Schmidt condensation for the synthesis of 2'-hydroxychalcones has been shown to be highly effective. For instance, reactions that might take several hours under conventional heating can be completed in a matter of minutes under microwave irradiation, with yields reported to be as high as 82-93%. usda.govsigmaaldrich.com

Similarly, the use of ultrasound has been demonstrated to be an efficient method for synthesizing 2'-hydroxychalcones. nih.govusda.gov Sonochemical methods promote the reaction through acoustic cavitation, leading to high yields under mild conditions. The reaction of a substituted acetophenone (B1666503) with a benzaldehyde (B42025) in the presence of a base like sodium hydroxide in an ethanol-water solvent system under ultrasound irradiation can significantly shorten the reaction time to a few hours. nih.govusda.gov

Chemical Reactivity and Derivatization

The chemical structure of this compound, featuring an α,β-unsaturated ketone system and two substituted aromatic rings, provides a rich platform for a variety of chemical transformations. These reactions are crucial for the synthesis of a diverse range of flavonoids and for studying their structure-activity relationships.

Oxidation Reactions and Cyclization to Flavones/Flavanones

The oxidation and subsequent cyclization of 2'-hydroxychalcones is a cornerstone for the synthesis of flavones and flavanones, two important classes of flavonoids.

Flavone (B191248) Synthesis: The oxidative cyclization of 2'-hydroxychalcones to flavones can be achieved using various reagent systems. A widely used and efficient method involves the use of iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO). nih.govyoutube.comnih.govlibretexts.org This reaction proceeds through an initial iodination followed by an intramolecular cyclization and subsequent elimination to form the flavone skeleton. youtube.com This method is generally high-yielding and tolerant of various functional groups. For the synthesis of a flavone from a 2',4'-dihydroxy-3,4-dimethoxychalcone, refluxing with a catalytic amount of iodine in DMSO for one hour has proven effective. Other oxidizing agents like selenium dioxide (SeO₂) and palladium catalysts have also been employed for this transformation.

Flavanone (B1672756) Synthesis: The intramolecular oxa-Michael addition of the 2'-hydroxyl group to the α,β-unsaturated ketone system leads to the formation of flavanones. researchgate.net This cyclization can be catalyzed by both acids and bases. researchgate.netsigmaaldrich.com For instance, stirring the chalcone in the presence of a base like piperidine (B6355638) or an acid like acetic acid can yield the corresponding flavanone. sigmaaldrich.com Microwave irradiation has been shown to significantly accelerate this cyclization, reducing reaction times from days to minutes. sigmaaldrich.com Palladium(II) catalysis can also be used to achieve the synthesis of flavanones from 2'-hydroxydihydrochalcones, which can be formed from the corresponding chalcone.

Table 2: Reagents for Cyclization of 2'-Hydroxychalcones

| Product | Reagent System | Key Transformation | Reference(s) |

| Flavone | I₂/DMSO | Oxidative Cyclization | youtube.com |

| Flavanone | Acid or Base (e.g., Acetic Acid, Piperidine) | Intramolecular oxa-Michael Addition | researchgate.netsigmaaldrich.com |

| Flavone/Flavanone | Pd(II) Catalysts | Oxidative Cyclization from Dihydrochalcone |

Reduction Reactions to Dihydrochalcones

The selective reduction of the carbon-carbon double bond in the α,β-unsaturated system of this compound yields the corresponding dihydrochalcone. This transformation is typically achieved through catalytic hydrogenation. A highly effective and selective method involves the use of palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source. Ammonium formate (B1220265) can be used as a convenient hydrogen transfer reagent in these reactions. The reduction is generally chemoselective for the double bond, leaving the carbonyl group and the aromatic rings intact. This reaction proceeds under mild conditions and the catalyst can often be recovered and reused.

Electrophilic Substitution Reactions on Aromatic Rings

The two aromatic rings of this compound are susceptible to electrophilic substitution, allowing for the introduction of various functional groups which can significantly modulate the compound's biological activity. The regioselectivity of these substitutions is dictated by the directing effects of the existing substituents.

Ring A (from 2-hydroxy-4-methoxyacetophenone): This ring contains a strongly activating hydroxyl group at the 2'-position and a methoxy group at the 4'-position. Both are ortho-, para-directing groups. The positions ortho and para to the hydroxyl group (3' and 5' positions) and the position ortho to the methoxy group (3' and 5' positions) are activated. Therefore, electrophilic substitution is expected to occur at the 3' and 5' positions.

Ring B (from 3,4-dimethoxybenzaldehyde): This ring contains two activating methoxy groups at the 3 and 4 positions. These are also ortho-, para-directing groups. The positions ortho to the 3-methoxy group (2 and 4 positions) and ortho and para to the 4-methoxy group (3 and 5 positions) are activated. The most likely positions for substitution would be at the 2, 5, or 6 positions, depending on the steric hindrance and the specific electrophile.

Common electrophilic substitution reactions include halogenation (bromination, chlorination) and nitration. For example, the bromination of activated aromatic rings can be carried out using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst or in a suitable solvent. Nitration is typically performed using a mixture of nitric acid and sulfuric acid. While specific studies on the direct electrophilic substitution of this compound are not abundant in the literature, the synthesis of halogenated chalcones is often achieved by using halogenated starting materials (e.g., a halogenated acetophenone or benzaldehyde). nih.govusda.gov

Analog Synthesis for Structure-Activity Relationship Studies

The synthesis of a wide array of analogs of this compound is a critical aspect of medicinal chemistry research, aimed at establishing structure-activity relationships (SAR). By systematically modifying the substitution pattern on both aromatic rings, researchers can identify the key structural features responsible for the biological activity of the compound.

For instance, studies have explored the impact of the number and position of hydroxyl and methoxy groups on the antioxidant and anti-inflammatory activities of 2'-hydroxychalcones. It has been observed that the presence of free hydroxyl groups can be crucial for certain biological activities, while methoxy groups can also positively influence properties like antitumor activity. The synthesis of analogs with different halogen substituents on the aromatic rings has also been a focus, as halogens can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its biological profile. nih.gov These SAR studies are essential for the rational design of more potent and selective therapeutic agents based on the 2'-hydroxychalcone scaffold.

Biological Activity Spectrum of 3,4 Dimethoxy 2 Hydroxychalcone

Antioxidant Properties

3,4'-Dimethoxy-2-hydroxychalcone is recognized for its antioxidant capabilities. ontosight.ai The mechanism of its antioxidant action is attributed to its ability to scavenge free radicals, which are unstable molecules that can cause cellular damage. ontosight.ai Furthermore, the compound is reported to enhance the cellular antioxidant defense system by promoting the biosynthesis of glutathione (B108866) (GSH), a critical endogenous antioxidant. The presence of the 2'-hydroxy moiety on the chalcone (B49325) structure is considered a key feature for its radical quenching activity.

Anti-inflammatory Efficacy

The compound demonstrates anti-inflammatory effects by modulating specific biological pathways associated with inflammation. ontosight.ai Research indicates that this compound can inhibit the transcription of Intercellular Adhesion Molecule 1 (ICAM-1) and Vascular Cell Adhesion Molecule 1 (VCAM-1) induced by tumor necrosis factor-alpha (TNF-α). This action is mediated through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

While specific quantitative data for this compound's inhibition of common inflammatory mediators is not detailed in the provided search results, studies on structurally similar chalcones provide context for the potential efficacy of this chemical class. For instance, the related compound 2′-hydroxy-3,6′-dimethoxychalcone has been shown to inhibit the production of nitric oxide (NO) and the expression of inflammatory proteins iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov

Table 1: Anti-inflammatory Activity of a Structurally Related Chalcone

| Compound | Assay | Model | Finding | Source |

|---|---|---|---|---|

| 2′-hydroxy-3,6′-dimethoxychalcone | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 cells | Inhibited NO production by ~72.58% at 10 µM | nih.gov |

| 2′-hydroxy-3,6′-dimethoxychalcone | Protein Expression | LPS-stimulated RAW 264.7 cells | Inhibited expression of iNOS and COX-2 | nih.gov |

Anticancer and Cytotoxic Effects

This compound has demonstrated cytotoxic effects against various cancer cell lines through multiple mechanisms, including the induction of cell cycle arrest and apoptosis (programmed cell death).

Specific research has identified its activity against HeLa (human cervical cancer) cells, showing it to be the most active molecule among a series of tested chalcones with a half-maximal inhibitory concentration (IC₅₀) of 20.45 µM. molaid.com The compound has also been shown to induce significant late apoptosis in HeLa cells. In studies involving HepG2 (human liver cancer) cells, its cytotoxic action involves the induction of oxidative stress through the generation of reactive oxygen species (ROS). Furthermore, it exhibits selective cytotoxicity against MCF-7 (human breast adenocarcinoma) cells, where its mechanism involves the induction of both autophagy and mitochondrial apoptosis pathways.

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ Value | Reported Mechanism of Action | Source |

|---|---|---|---|---|

| HeLa | Cervical Cancer | 20.45 µM | Apoptosis Induction | molaid.com |

| HepG2 | Liver Cancer | Not Specified | Induction of Oxidative Stress via ROS | |

| MCF-7 | Breast Cancer | Not Specified | Autophagy and Mitochondrial Apoptosis |

Antimicrobial Activities

The antimicrobial properties of this compound have been noted, with its mechanism of action proposed to involve the disruption of microbial cell membranes and the inhibition of essential microbial enzymes. ontosight.ai Specific data, such as the minimum inhibitory concentration (MIC) against particular bacterial or fungal strains, were not available in the search results.

Enzyme Inhibitory Activities

The 2'-hydroxychalcone (B22705) chemical scaffold, to which this compound belongs, has been studied for its potential to inhibit acetylcholinesterase (AChE). biosynth.com AChE is a key enzyme in the nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. While specific IC₅₀ values for this compound against AChE were not found, research on other 2'-hydroxychalcones has shown inhibitory activities, suggesting potential for compounds within this class. biosynth.com

Lipoxygenases (LOX) are enzymes involved in the inflammatory cascade. While direct inhibitory data for this compound against lipoxygenase was not specified in the search results, chalcones as a chemical class are known to possess LOX inhibitory activity. For example, a study on various synthetic chalcones found some compounds inhibited lipoxygenase with IC₅₀ values in the range of 57.6-71.7 µM. This indicates a potential area of activity for the title compound, though specific research is required for confirmation.

Other Reported Pharmacological Potentials

The potential for this compound and related chalcones to act as neuroprotective agents is an emerging area of scientific inquiry. This interest is largely based on their ability to inhibit key enzymes involved in neurodegenerative diseases and to modulate inflammatory pathways within the central nervous system.

One of the primary mechanisms underlying the neuroprotective potential of this class of compounds is the inhibition of acetylcholinesterase (AChE). AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibiting this enzyme increases acetylcholine levels in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Research has demonstrated that various 2'-hydroxychalcones possess AChE inhibitory activity. For instance, a series of synthesized 2'-hydroxy- and 2'-hydroxy-4',6'-dimethoxychalcones were found to inhibit human AChE, with the most effective compounds exhibiting IC50 values in the range of 40–85 µM. nih.gov Kinetic analyses revealed that these compounds typically act as mixed-type inhibitors, suggesting they bind to both the catalytic and peripheral anionic sites of the enzyme. nih.gov Further studies on C4-substituted 2'-hydroxychalcones have identified even more potent inhibitors, with one compound showing an IC50 value of 3.3 µM and high selectivity for AChE over butyrylcholinesterase (BuChE). nih.gov Molecular modeling studies support these findings, indicating that these chalcones can interact with key residues in both the peripheral anionic site and the gorge region of AChE. nih.govnih.gov

In addition to direct enzyme inhibition, this compound is known to influence the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of immune and inflammatory responses, and its dysregulation is implicated in the neuroinflammation associated with many neurodegenerative conditions. nih.govnih.gov A structurally related compound, 4,4'-dimethoxychalcone, has been shown to alleviate neuroinflammation following traumatic brain injury by modulating the TREM2/PI3K/AKT/NF-κB signaling pathway. nih.gov This suggests that the anti-inflammatory properties of this compound, mediated through the NF-κB pathway, could contribute significantly to its neuroprotective effects. Other related chalcones have also been shown to suppress inflammatory responses in microglial cells by inhibiting the Akt/NF-κB pathway. researchgate.netmdpi.com

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 2'-Hydroxychalcones

| Compound/Derivative | AChE IC50 (µM) | Inhibition Type | Reference |

| 2'-hydroxy- and 2'-hydroxy-4',6'-dimethoxychalcone series | 40 - 85 | Mixed-type | nih.gov |

| C4-substituted 2'-hydroxychalcone (compound 4c) | 3.3 | Not specified | nih.gov |

Chalcones represent a promising class of compounds in the search for new treatments for neglected tropical diseases such as leishmaniasis and trypanosomiasis, caused by protozoan parasites of the genera Leishmania and Trypanosoma, respectively. The current therapies for these diseases are often limited by toxicity, the development of resistance, and high cost.

While direct studies on the anti-leishmanial and anti-trypanosomal activity of this compound are limited, research on structurally similar chalcones has demonstrated significant potential. For example, 2′,4′-dimethoxy-6′-hydroxychalcone has shown promising activity against Trypanosoma brucei brucei with an EC50 value of approximately 2 µM, as well as moderate activity against Trypanosoma congolense and Leishmania mexicana. nih.gov Another related compound, 2',6'-dihydroxy-4'-methoxychalcone, has been reported to be effective against both promastigote and amastigote forms of Leishmania amazonensis. nih.gov The encapsulation of this chalcone into polymeric nanoparticles was found to enhance its anti-leishmanial activity in vivo. nih.govresearchgate.net

The mechanism of action for the anti-parasitic effects of chalcones is thought to be multifactorial. One potential target is arginase, an enzyme crucial for the synthesis of polyamines which are essential for parasite replication and infectivity. nih.govmdpi.com Another key enzyme is trypanothione (B104310) reductase, which is vital for the parasite's defense against oxidative stress and is absent in mammals, making it an attractive drug target. nih.govnih.gov Studies on various synthetic chalcones have shown their ability to inhibit these enzymes. nih.govnih.gov For example, a study of ten novel synthetic chalcones against Leishmania infantum identified compounds with IC50 values against promastigotes and amastigotes in the low micromolar range. preprints.org

The broad anti-parasitic activity of the chalcone scaffold is further highlighted by studies on other derivatives. Licochalcone A has shown activity against several Leishmania species, including L. amazonensis and L. infantum. frontiersin.org Furthermore, benzimidazole-chalcone hybrids have demonstrated potent activity against Leishmania donovani promastigotes, with some derivatives showing IC50 values in the sub-micromolar range. researchgate.netresearchgate.net

Table 2: In Vitro Anti-leishmanial and Anti-trypanosomal Activity of Selected Chalcones

| Chalcone Derivative | Target Organism | Activity (IC50/EC50) | Reference |

| 2′,4′-dimethoxy-6′-hydroxychalcone | Trypanosoma brucei brucei | ~2 µM | nih.gov |

| 2′,4′-dimethoxy-6′-hydroxychalcone | Leishmania mexicana | Moderate Activity | nih.gov |

| 2',6'-dihydroxy-4'-methoxychalcone | Leishmania amazonensis | Active against promastigotes and amastigotes | nih.gov |

| Synthetic Chalcones (CP04 & CP06) | Leishmania infantum (promastigotes) | 13.64 µM & 11.19 µM | preprints.org |

| Synthetic Chalcones (CP04 & CP06) | Leishmania infantum (amastigotes) | 18.92 µM & 22.42 µM | preprints.org |

| Licochalcone A | Leishmania amazonensis (promastigotes) | 3.88 µM (48h) | frontiersin.org |

| Licochalcone A | Leishmania infantum (promastigotes) | 12.47 µM (48h) | frontiersin.org |

| Benzimidazole-chalcone hybrids | Leishmania donovani (promastigotes) | 0.5 - 1.8 µM | researchgate.net |

Molecular Mechanisms of 3,4 Dimethoxy 2 Hydroxychalcone Bioactivity

Mechanisms Underlying Antioxidant Activity

The antioxidant capabilities of 3,4'-Dimethoxy-2-hydroxychalcone are a cornerstone of its therapeutic potential. ontosight.ai These effects are attributed to its ability to interact with and neutralize reactive oxygen species, as well as to modulate endogenous antioxidant systems.

Free Radical Scavenging

Chalcones, as a class of compounds, are recognized for their free radical scavenging abilities. ontosight.ai this compound participates in this activity, a property often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govcaymanchem.com The presence of hydroxyl and methoxy (B1213986) groups on the chalcone (B49325) backbone is crucial for this antioxidant action. nih.gov The unique arrangement of these functional groups in this compound contributes significantly to its capacity to scavenge free radicals. Studies on various hydroxy- and methoxychalcones have demonstrated their effectiveness in scavenging more than two equivalents of radicals. nih.gov This free radical scavenging is a key mechanism by which this compound can help prevent oxidative stress-related cellular damage. ontosight.ai

Modulation of Glutathione (B108866) (GSH) Biosynthesis

Beyond direct radical scavenging, this compound enhances the biosynthesis of glutathione (GSH), a critical intracellular antioxidant. This is a significant mechanism as GSH plays a pivotal role in protecting cells from damage by xenobiotics and oxidative stress. The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of the expression of antioxidant genes, including those involved in GSH synthesis. mdpi.comdeepdyve.com Chalcones can activate the Nrf2-ARE (antioxidant response element) pathway, leading to the upregulation of enzymes like glutamate-cysteine ligase (GCL), which is the rate-limiting enzyme in GSH biosynthesis. mdpi.comnih.gov By activating this pathway, chalcones can increase the expression of Nrf2-dependent antioxidant genes, thereby bolstering the cell's defense against oxidative insults. uniroma1.itnih.gov

Effects on Oxidative Stress Markers (e.g., ROS Generation)

The antioxidant activity of this compound is further evidenced by its ability to reduce oxidative stress markers, such as the generation of reactive oxygen species (ROS). Oxidative stress arises from an imbalance between the production of ROS and the ability of the biological system to detoxify these reactive intermediates. ROS can damage vital cellular components like lipids, proteins, and DNA. nih.gov Chalcone derivatives have been shown to counteract neuronal death induced by oxidative stressors like hydrogen peroxide by reducing ROS generation. uniroma1.it This reduction in ROS levels is a direct consequence of the compound's free radical scavenging and Nrf2-pathway activating properties, highlighting its potential in mitigating conditions associated with oxidative damage. nih.gov

Mechanisms of Anti-inflammatory Action

In addition to its antioxidant effects, this compound exhibits significant anti-inflammatory properties. ontosight.ai Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. This chalcone derivative modulates key inflammatory pathways, thereby reducing the inflammatory response.

Reduction of Nitric Oxide (NO) Production

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Chalcone derivatives have been shown to effectively inhibit NO production in LPS-stimulated macrophages. nih.govresearchgate.net For instance, a related compound, 2′-hydroxy-3,6′-dimethoxychalcone, was found to inhibit NO production by approximately 72.58% at a concentration of 10 μM. nih.gov This inhibition of NO production is a critical component of the anti-inflammatory effects of these compounds. nih.govresearchgate.net

Based on a review of the available scientific literature, there is insufficient specific data for the compound This compound to generate a thorough and scientifically accurate article that adheres to the detailed outline provided.

The research required to address the specific molecular mechanisms outlined—such as the modulation of NF-κB, Akt, AP-1, and MAPK signaling pathways, inhibition of iNOS and COX-2, and detailed mechanisms of anticancer effects (including cell cycle arrest, apoptosis, mitochondrial disruption, and autophagy)—is not available for this particular chalcone derivative in the public domain from the permitted sources.

While extensive research exists for other structurally related chalcones (e.g., 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, 4,4'-dimethoxychalcone, 2′-hydroxy-3,6′-dimethoxychalcone), the strict instruction to focus solely on this compound and not introduce information or examples from other compounds prevents the creation of the requested article. Fulfilling the request would require making unsubstantiated extrapolations from related molecules, which would violate the core requirement for scientific accuracy.

Therefore, this request cannot be completed as specified.

Preclinical Efficacy Studies of 3,4 Dimethoxy 2 Hydroxychalcone

In Vitro Cellular Assays

In vitro studies are crucial for the initial screening of potential therapeutic compounds, providing insights into their cytotoxic and antiproliferative effects against cancer cells. The following sections summarize the research findings of 3,4'-Dimethoxy-2-hydroxychalcone on several cancer cell lines.

Cytotoxicity Studies on Various Cancer Cell Lines

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. These studies aim to determine the concentration of the compound required to inhibit cell growth by 50% (IC50), a key indicator of its potency.

Research on the cytotoxic effects of this compound specifically on HeLa cells is not extensively documented in the available scientific literature. However, studies on related chalcone (B49325) structures provide some context. For instance, a study on thirty-one different flavonoids found that 2-hydroxychalcone (B1664081), a parent compound to the one , exhibited potent cytotoxic activity against HeLa cells with an IC50 value of 8 µM. nih.gov The mechanism of action for 2-hydroxychalcone was observed to be different from that of the standard cytotoxic drug colchicine, as it inhibited the incorporation of nucleotides but not amino acids. nih.gov This suggests that the chalcone scaffold possesses potential for antiproliferative activity, though specific data for the 3,4'-dimethoxy substituted variant on HeLa cells is needed for a conclusive assessment.

Cytotoxicity Data for Related Chalcones on HeLa Cells

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-Hydroxychalcone | HeLa | 8 | nih.gov |

Detailed cytotoxic studies of this compound on HepG2 liver cancer cells are limited. However, research on the related compound 2'-hydroxychalcone (B22705) (2'-HC) has shown that it can induce cytotoxicity in lipid-loaded HepG2 cells. nih.govnih.gov In one study, 2'-HC at concentrations of 20 µM, 40 µM, and 60 µM significantly inhibited the viability of HepG2 cells pre-treated with free fatty acids. nih.gov The toxic effects were linked to increased oxidative stress, including the generation of reactive oxygen species (ROS) and a decrease in the expression of superoxide (B77818) dismutase 1 (SOD1), leading to apoptosis and inflammation. nih.gov Another investigation into a series of hydroxychalcones and their analogs also highlighted the antiproliferative effects of 2′-hydroxy-2,3,4′-trimethoxychalcone on HepG2 cells, which was found to induce nuclear condensation and apoptotic laddering. mdpi.com

Cytotoxicity Data for Related Chalcones on HepG2 Cells

| Compound | Cell Line | Conditions | Effect | Reference |

| 2'-Hydroxychalcone | HepG2 | Lipid-loaded | Significant inhibition of cell viability at ≥ 20 µM | nih.gov |

| 2′-Hydroxy-2,3,4′-trimethoxychalcone | HepG2 | - | Induced nuclear condensation and apoptosis | mdpi.com |

There is a lack of specific data in the current scientific literature regarding the cytotoxic effects of this compound on Jurkat and U937 leukemia cell lines. While the broader class of chalcones has been investigated for anticancer properties, and these cell lines are common models for leukemia research, studies focusing on this particular dimethoxy-hydroxy chalcone derivative are not available.

Direct cytotoxic data for this compound on T47D and WiDr cell lines is not available. However, a study on the synthesis and anticancer activity of closely related chalcone derivatives provides valuable insights. In this research, (E)-4'-hydroxy-3,4-dimethoxychalcone (referred to as chalcone B) was synthesized and tested against T47D and WiDr cell lines. researchgate.netugm.ac.id The results indicated that this compound had an IC50 value greater than 100 µg/mL for both cell lines, suggesting weak cytotoxic activity under the tested conditions. researchgate.netugm.ac.id In the same study, other chalcone derivatives showed more potent activity; for instance, chalcone D ((E)-2',4'-dihydroxy-4-chlorochalcone) was the most active against the T47D cell line with an IC50 of 42.66 μg/mL, and chalcone C ((E)-4'-hydroxy-4-chlorochalcone) was most active against the WiDr cell line with an IC50 of 20.42 μg/mL. researchgate.netugm.ac.id

Cytotoxicity Data for a Related Chalcone on T47D and WiDr Cells

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| (E)-4'-Hydroxy-3,4-dimethoxychalcone | T47D | > 100 | researchgate.netugm.ac.id |

| (E)-4'-Hydroxy-3,4-dimethoxychalcone | WiDr | > 100 | researchgate.netugm.ac.id |

| (E)-2',4'-Dihydroxy-4-chlorochalcone | T47D | 42.66 | researchgate.netugm.ac.id |

| (E)-4'-Hydroxy-4-chlorochalcone | WiDr | 20.42 | researchgate.netugm.ac.id |

Anti-inflammatory Assays in Macrophage Cell Lines

The anti-inflammatory potential of chalcones has been a subject of significant research interest. Macrophage cell lines are pivotal in these investigations as they play a central role in the inflammatory response. When activated, macrophages release a cascade of pro-inflammatory mediators. The ability of a compound to modulate this response is a key indicator of its anti-inflammatory efficacy.

Lipopolysaccharide (LPS)-Induced Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering the production of various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The modulation of these cytokines is a key aspect of anti-inflammatory drug discovery.

Research on various chalcone derivatives has demonstrated their ability to suppress the inflammatory response in LPS-stimulated macrophages. For instance, treatment with certain chalcones has been shown to reduce the secretion of pro-inflammatory cytokines. nih.govnih.gov Specifically, the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for the transcription of pro-inflammatory genes, is a known target for some chalcones. nih.gov While the broader class of chalcones shows anti-inflammatory promise, specific data on the effect of this compound on cytokine production in LPS-induced macrophages is not extensively detailed in the available scientific literature. A study did evaluate the anti-inflammatory effects of 2'-hydroxy-3,4'-dimethoxychalcone, another name for the same compound, but did not find it to be the most potent among the derivatives tested, and detailed cytokine inhibition data was not provided. nih.gov

RAW 264.7 Cells

The murine macrophage cell line RAW 264.7 is a standard model used to screen for anti-inflammatory agents. nih.govnih.gov A hallmark of inflammation in these cells, when stimulated with LPS, is the significant production of nitric oxide (NO), a key inflammatory mediator.

Studies on various chalcone derivatives have consistently shown their ability to inhibit NO production in LPS-stimulated RAW 264.7 cells. nih.govnih.gov For example, a study that included 2'-hydroxy-3,4'-dimethoxychalcone demonstrated that it could mitigate the expression of NO induced by LPS. nih.gov However, specific IC₅₀ values, which represent the concentration of the compound required to inhibit NO production by 50%, are not specified for this particular chalcone in the available literature. The inhibitory effect on NO production is often linked to the downregulation of the inducible nitric oxide synthase (iNOS) enzyme expression. nih.gov

Antioxidant Activity Assays

Antioxidant activity is a crucial aspect of the pharmacological profile of many natural compounds. The ability to scavenge free radicals can mitigate oxidative stress, which is implicated in numerous pathological conditions.

DPPH and ABTS Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common and reliable methods for evaluating the radical scavenging capacity of compounds in vitro. nih.govnih.gov In the DPPH assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov The ABTS assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation. nih.gov The results are typically expressed as an IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the radicals. A lower IC₅₀ value indicates a higher antioxidant activity. myfoodresearch.com

Table 1: Antioxidant Activity of this compound

| Assay | IC₅₀ (µM) |

| DPPH Radical Scavenging | Data not available |

| ABTS Radical Scavenging | Data not available |

Enzyme Inhibition Assays (e.g., Acetylcholinesterase, Lipoxygenase)

The ability of a compound to selectively inhibit enzymes involved in disease pathogenesis is a key mechanism of action for many therapeutic agents.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.gov Several 2'-hydroxychalcone derivatives have been synthesized and evaluated as AChE inhibitors, with some showing IC₅₀ values in the micromolar range. nih.govnih.gov However, specific inhibitory data for this compound against acetylcholinesterase is not detailed in the currently available literature.

Lipoxygenases (LOX) are enzymes that play a significant role in the inflammatory process by catalyzing the production of leukotrienes from arachidonic acid. nih.gov Inhibition of 5-lipoxygenase (5-LOX) is therefore a target for anti-inflammatory therapies. nih.govnih.gov Studies on a series of 3,4-dihydroxychalcones have shown potent inhibitory effects on 5-lipoxygenase. nih.gov Despite this, specific IC₅₀ values for the 5-lipoxygenase inhibitory activity of this compound are not present in the reviewed literature.

Table 2: Enzyme Inhibition by this compound

| Enzyme | IC₅₀ (µM) |

| Acetylcholinesterase | Data not available |

| Lipoxygenase | Data not available |

Cell Cycle Analysis

Cell cycle analysis is a fundamental tool in cancer research to determine the effect of a compound on cell proliferation. By treating cancer cells with a compound and analyzing their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M), researchers can identify if the compound induces cell cycle arrest at a particular checkpoint, thereby preventing cancer cell division.

Studies on various chalcone derivatives have demonstrated their potential to induce cell cycle arrest in different cancer cell lines. For instance, some chalcones have been shown to cause an accumulation of cells in specific phases of the cell cycle. However, studies specifically detailing the effects of this compound on the cell cycle of cancer cells, such as HeLa cells, are not available in the public scientific literature. nih.gov

Table 3: Effect of this compound on Cell Cycle

| Cell Line | Effect |

| Data not available | Data not available |

Autophagy Induction Studies

Scientific literature lacks specific studies investigating the autophagy-inducing properties of this compound. However, research on structurally related chalcones provides some context. For instance, a different compound, 3,4-dimethoxychalcone (B600365) (3,4-DC), has been identified as an inducer of autophagy. nih.govnih.gov Studies have shown that 3,4-DC promotes the formation of autophagosomes and enhances autophagic flux in various cell lines, including those relevant to cardiovascular disease. nih.gov In a model of spinal cord injury, 3,4-DC was found to enhance TFEB-mediated autophagy, which contributed to its neuroprotective effects. nih.gov This was evidenced by examining the expression of autophagy-associated proteins such as VPS34, Beclin1, LC3, and p62. nih.gov It is important to reiterate that these findings pertain to 3,4-dimethoxychalcone and not this compound.

Computational and Theoretical Chemistry Approaches in 3,4 Dimethoxy 2 Hydroxychalcone Research

Molecular Docking Studies

Molecular docking simulations are pivotal in elucidating the potential therapeutic mechanisms of 3,4'-Dimethoxy-2-hydroxychalcone. By modeling the interaction between this small molecule (ligand) and a protein of known three-dimensional structure, researchers can predict the preferred binding orientation and affinity. This information is crucial for understanding its potential as an inhibitor or modulator of protein function.

Ligand-Protein Interactions with Biological Targets

Molecular docking studies have explored the interaction of this compound and its analogs with several critical biological targets, revealing its potential in various therapeutic areas.

Falcipain-2, a cysteine protease of Plasmodium falciparum, is a key target for antimalarial drugs due to its essential role in hemoglobin degradation by the parasite. mdpi.comresearchgate.net Computational docking studies have investigated the inhibitory potential of 2′,4′-dihydroxy-3,4-dimethoxychalcone (DHDM), a structurally related compound, against falcipain-2. mdpi.com These studies suggest that chalcones can interact with the active site of falcipain-2. mdpi.comresearchgate.net The catalytic triad (B1167595) of falcipain-2 includes a crucial Cys42 residue, which is hypothesized to interact with the ethenyl-carbonyl group of chalcones. mdpi.com While specific binding energy values for this compound are not detailed in the provided results, the research on similar chalcones indicates that these compounds are promising candidates for falcipain-2 inhibition. mdpi.commdpi.com The binding of chalcones to falcipain-2 can occur at the rear of the substrate-binding cleft, a novel binding site for small molecules. nih.gov This interaction provides a basis for designing more potent and selective antimalarial agents. nih.govspringermedizin.de

Table 1: Molecular Docking Interactions of a Chalcone (B49325) Derivative with Falcipain-2

| Interacting Residue | Interaction Type |

| Cys42 | Potential Covalent Interaction |

Note: This data is based on studies of structurally related chalcones and highlights the potential interaction sites for this compound.

Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation and pain. Molecular docking studies have been employed to evaluate the interaction of chalcone derivatives with COX-2. For instance, a multi-methoxy chalcone demonstrated a notable binding affinity for COX-2 with a G-score of -7.88 kcal/mol. nih.gov This suggests that chalcones, potentially including this compound, could act as inhibitors of this enzyme, indicating anti-inflammatory potential. The interactions typically involve the ligand binding within the active site of the enzyme, disrupting its catalytic activity.

Table 2: Molecular Docking Score of a Multi-Methoxy Chalcone with COX-2

| Compound | Target | Docking Score (G-score, kcal/mol) |

| Multi-methoxy chalcone | COX-2 | -7.88 |

Source: nih.gov

The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical target in cancer therapy. nih.govnih.gov Overexpression of MDM2 can lead to the inactivation of p53, thereby promoting tumor growth. nih.govmdpi.com Molecular docking studies have shown that chalcones can act as inhibitors of the p53-MDM2 interaction by binding to a subsite of the p53 binding cleft on MDM2. nih.govnih.gov This disruption can restore p53's tumor-suppressing functions. nih.gov For example, a 1,2,3-triazole-chalcone hybrid, compound 1f, exhibited a strong binding energy of -9.18 kcal/mol with MDM2, comparable to the known inhibitor nutlin-3a. mdpi.com This indicates that the chalcone scaffold is a promising framework for developing novel p53-MDM2 interaction inhibitors. nih.govmdpi.com

Table 3: Binding Energies of Chalcone Derivatives with MDM2

| Compound | Target | Binding Energy (kcal/mol) |

| 1,2,3-triazole-chalcone hybrid (1f) | MDM2 | -9.18 |

| Nutlin-3a (control) | MDM2 | -9.52 |

Source: mdpi.com

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic system, and their inhibition is a primary strategy for treating Alzheimer's disease. nih.govutm.my Molecular docking studies have been performed on various chalcone derivatives to assess their potential as cholinesterase inhibitors. nih.govmdpi.comebi.ac.uk These studies have revealed that chalcones can effectively bind to the active sites of both AChE and BuChE. For instance, novel N-(4-chlorobenzyl)-3,4-dimethoxy-N-(m-substituted)benzamide derivatives, which share a dimethoxy substitution pattern, showed dual inhibitory activity. nih.gov One of the most potent inhibitors from this series, compound N7, displayed binding energies of -12.18 kcal/mol for AChE and -9.92 kcal/mol for BuChE. nih.gov The interactions often involve the catalytic triad and peripheral anionic site of the enzymes. utm.mye-nps.or.kr

Table 4: Molecular Docking Binding Energies of a Dual Cholinesterase Inhibitor (N7)

| Target Enzyme | Binding Energy (kcal/mol) |

| Acetylcholinesterase (AChE) | -12.18 |

| Butyrylcholinesterase (BuChE) | -9.92 |

Source: nih.gov

Histone deacetylases (HDACs) and the transcription factor NF-κB are crucial players in gene regulation and inflammatory responses. While direct molecular docking studies of this compound with HDACs and NF-κB are not explicitly detailed in the provided search results, the interplay between these targets is significant. For example, HDAC4 has been shown to negatively regulate NF-κB activation by promoting the sumoylation of IκBα, an inhibitor of NF-κB. nih.gov Given that chalcones are known to possess anti-inflammatory properties, exploring their potential to modulate the HDAC/NF-κB axis through computational studies is a promising area of future research.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, offering insights into the stability of ligand-protein complexes. For chalcone derivatives, MD simulations have been used to assess the dynamic behavior and stability of the most active inhibitors when bound to a protein target. researchgate.net This technique allows researchers to observe the conformational changes and interactions of the chalcone within a biological environment, such as an enzyme's active site, providing a deeper understanding of its mechanism of action. researchgate.netrsc.org While specific MD simulation studies focused solely on this compound are not extensively detailed in the provided context, the application of this methodology to structurally similar chalcones highlights its importance in the field. researchgate.net For instance, simulations can help refine force fields to better describe the behavior of molecules like chalcones in different solvent models. rsc.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chalcone research to calculate molecular properties, predict reactivity, and analyze structural features. mdpi.comusim.edu.my

DFT calculations are crucial for determining the most stable three-dimensional conformation of this compound. By optimizing the geometry, researchers can obtain accurate structural parameters such as bond lengths, bond angles, and dihedral angles. mdpi.comusim.edu.my For related chalcones, DFT has been used to identify the most stable conformers, revealing that factors like intramolecular hydrogen bonds between the hydroxyl and carbonyl groups, as well as steric effects from methoxy (B1213986) groups, play a significant role. semanticscholar.org

Structural analysis of a related compound, 3,4-dimethoxychalcone (B600365), using X-ray crystallography and DFT calculations, provides insights into its molecular geometry. The dihedral angle between the two benzene (B151609) rings was found to be 25.75 (3)°. researchgate.net The crystal packing is stabilized by C—H⋯π interactions. researchgate.net DFT calculations, often using basis sets like B3LYP/6-31G(d,p) or mPW1PW91/6-31G(d), are used to compute optimized structures, which can then be compared with experimental X-ray diffraction data to validate the theoretical model. usim.edu.mysemanticscholar.org

Table 1: Selected Crystallographic and Geometric Data for a Related Chalcone

| Parameter | Value | Source |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Fdd2 | researchgate.net |

| Dihedral Angle (between benzene rings) | 25.75 (3)° | researchgate.net |

| C12-O2-C11-C10 Torsion Angle | −6.29 (15)° | researchgate.net |

| C13-O3-C14-C15 Torsion Angle | −9.36 (14)° | researchgate.net |

Note: Data is for 3,4-dimethoxychalcone, a structurally related compound.

DFT studies are instrumental in elucidating the antioxidant potential of chalcones. The antioxidant activity of (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one, a synonym for the target compound, has been evaluated and shown to be significant, with an IC50 value of 3.39 µg/mL against the DPPH radical, a value close to the standard, ascorbic acid. researchgate.net The antioxidant properties of 2'-hydroxychalcones are understood to arise from the substituents on their aromatic rings. mdpi.com The presence of the 2'-hydroxyl group is a key feature, though its direct radical scavenging ability can be hindered by its involvement in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. mdpi.com

Theoretical calculations help to understand the structure-activity relationship, suggesting that the compound's conformational equilibrium influences its antioxidant potential. researchgate.net Computational studies can model the interaction with reactive oxygen species, such as the scavenging of superoxide (B77818) radicals, to quantify the antioxidant activity. mdpi.com The calculation of properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies via DFT also provides insights into the molecule's ability to donate electrons, a key aspect of antioxidant action. nih.gov

In Silico Prediction of Biological Activities

In silico methods are widely used to predict the biological activities of chalcone derivatives and to understand their interactions with biological targets. Molecular docking, a key computational technique, is used to predict the binding orientation and affinity of a molecule to a protein target. nih.gov For instance, docking studies on chalcone derivatives have identified potential binding interactions with enzymes like acetylcholinesterase (AChE), where they can interact with residues in both the peripheral anionic site and the gorge region. nih.gov

Other studies have used molecular docking to evaluate chalcones against various cancer-related targets. nih.gov Ligand-based approaches, such as using the SwissTargetPrediction tool, can forecast potential protein targets by comparing the chalcone's structure to a database of known bioactive compounds. nih.gov These predictions suggest that chalcones may act as inhibitors for a range of enzymes, including oxidoreductases, kinases, and proteases. nih.gov

Table 2: Predicted Biological Targets for Chalcone Derivatives via Molecular Docking

| Protein Target | Predicted Binding Affinity (kcal/mol) | Biological Relevance | Source |

| HTNF-α | -9.81 | Inflammation, Cancer | nih.gov |

| Tubulin | -7.96 | Cancer (Antimitotic) | nih.gov |

| COX-2 | -7.88 | Inflammation, Cancer | nih.gov |

| Acetylcholinesterase (AChE) | - | Alzheimer's Disease | nih.gov |

| EGFR | -6.72 | Cancer | nih.gov |

| VEGFR1 | -2.50 | Angiogenesis, Cancer | nih.gov |

Note: Binding affinities are for a multi-methoxy chalcone derivative, not specifically this compound, but illustrate the application of the technique.

In Silico Determination of Physicochemical Properties Relevant to Bioactivity (e.g., Lipophilicity as ClogP)

For chalcones, lipophilicity values (as ClogP) have been theoretically calculated using programs like the CLOGP Program. mdpi.com These predictions are part of a broader in silico assessment to ensure compounds have favorable drug-like properties, often evaluated against criteria like Lipinski's Rule of Five. researchgate.netnih.gov The "BOILED-Egg" model, another computational tool, can predict gastrointestinal absorption and blood-brain barrier penetration based on lipophilicity and polarity. In silico models have shown that lipophilicity is a crucial factor affecting the association of molecules with chylomicrons, which is important for intestinal lymphatic transport. nih.gov

Table 3: Predicted Physicochemical Properties for Favorable Oral Bioavailability

| Property | Optimal Range | Relevance | Source |

| Lipophilicity (XLOGP3) | -0.7 to +5.0 | Membrane permeability, solubility | nih.gov |

| Molecular Weight (SIZE) | 150 to 500 g/mol | Diffusion, bioavailability | nih.gov |

| Polarity (TPSA) | 20 to 130 Ų | Membrane permeability | nih.gov |

| Insolubility (LogS) | > -6 | Aqueous solubility | nih.gov |

| Instauration (Fraction Csp3) | > 0.25 | Solubility, metabolic stability | nih.gov |

| Flexibility (Rotatable Bonds) | < 9 | Target binding | nih.gov |

Analytical Methodologies in 3,4 Dimethoxy 2 Hydroxychalcone Research

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods form the cornerstone of molecular characterization for 3,4'-Dimethoxy-2-hydroxychalcone, providing detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In one study, the ¹H NMR spectrum (400 MHz, CDCl₃) of a related compound, 3,4-Dimethoxy-2'-hydroxychalcone, showed characteristic peaks at δ 7.82 (d, J=15.6 Hz, 1H, α-H), δ 6.90–7.45 (m, 7H, aromatic), and δ 3.89 (s, 6H, OCH₃). The complete assignment of ¹H and ¹³C NMR data is critical for identifying newly synthesized chalcones. nih.gov Studies have reported the synthesis of various 2'-hydroxychalcones with methoxy (B1213986) substituents, with some being new compounds, highlighting the importance of comprehensive NMR data for their characterization. nih.gov

Table 1: ¹H NMR Spectral Data for a related 2'-hydroxychalcone (B22705) derivative

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|

| 7.82 | d, J=15.6 | 1 | α-H |

| 6.90–7.45 | m | 7 | Aromatic-H |

| 3.89 | s | 6 | OCH₃ |

Source: Data adapted from a study on a related 2'-hydroxychalcone derivative.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is also instrumental in deducing the structure of a molecule by analyzing its fragmentation patterns.

The molecular weight of this compound is 284.31 g/mol . nih.govbiosynth.comsigmaaldrich.comsigmaaldrich.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing fragile molecules like chalcones. In ESI-MS, a sample solution is sprayed into a strong electric field, creating charged droplets from which ions are generated. This method allows for the determination of the molecular weight with high accuracy. nih.gov

For this compound, ESI-MS analysis can be performed in both positive and negative ion modes. In the positive ion mode, the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 285.1121. nih.gov In the negative ion mode, the deprotonated molecule [M-H]⁻ is detected at an m/z of 283. nih.gov Further fragmentation (MS²) of the [M-H]⁻ ion at a collision energy of 5-10% results in prominent peaks at m/z 268 and 253. nih.gov

Flowing Atmospheric-Pressure Afterglow Mass Spectrometry (FAPA-MS) is a rapid and direct ambient ionization method. A key advantage of FAPA-MS is its ability to analyze samples in their native state without requiring prior sample preparation or chromatographic separation. This makes it a valuable tool for high-throughput screening and rapid analysis of chalcones.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), carbon-carbon double bond (C=C), and ether (C-O) functional groups. For a related chalcone (B49325), the IR spectrum obtained using a KBr-pellet technique showed these characteristic absorptions. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is due to the presence of chromophores, which are the parts of the molecule that absorb light. The UV-Vis spectrum is characterized by the wavelength of maximum absorption (λmax). For a related compound, the λmax was observed at 368 nm in methanol. Another study on 3,4-dimethoxychalcone (B600365) reported its potential as a UVA-protection agent in sunscreens, with a wide wavelength absorption range. nih.gov

Chromatographic Techniques for Purity and Analysis

Chromatography is a cornerstone for the analysis and purification of this compound. The choice of technique depends on the specific analytical goal, from assessing purity to large-scale isolation.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for verifying the purity of synthesized this compound. A common method employs a reversed-phase (RP) approach, utilizing a C18 stationary phase. The mobile phase typically consists of a methanol-water mixture, and detection is often performed using a UV detector set at a wavelength where the chalcone exhibits strong absorbance, such as 280 nm. This setup allows for the quantitative assessment of purity, with standards often requiring a purity level of ≥98%.

Beyond simple purity checks, RP-HPLC is also used in quantitative structure-activity relationship (QSAR) studies of hydroxychalcones. By systematically varying the mobile phase composition, researchers can determine key physicochemical properties like lipophilicity (log P), which is crucial for predicting a compound's biological behavior. researchgate.net Furthermore, validated RP-HPLC methods have been developed for the quantification of chalcones in biological matrices like human plasma and urine, demonstrating the technique's utility in pharmacokinetic studies. researchgate.net

Table 1: HPLC Parameters for Chalcone Analysis

| Parameter | Specification | Purpose |

| Column | C18 (5 µm, 25 cm x 4.6 mm i.d.) | Separation based on hydrophobicity |

| Mobile Phase | Methanol:Water (e.g., 90:10 v/v) | Elution of the analyte |

| Flow Rate | 1.0 mL/min | Consistent analysis time |

| Detection | UV at 280 nm or 310 nm | Analyte quantification and detection |

| Purity Standard | ≥98% | Quality control for synthesis |

For more complex analyses and higher resolution, Ultra-High Performance Liquid Chromatography (UHPLC) is employed. UHPLC systems use columns with smaller particle sizes (typically sub-2 µm), which provides significantly greater separation efficiency and speed compared to traditional HPLC. youtube.com In the analysis of natural products containing compounds structurally related to chalcones, such as catechin (B1668976) derivatives, lignans, and triterpenoids, offline two-dimensional (2D) HPLC combined with UHPLC-Orbitrap Mass Spectrometry (MS) has proven effective. researchgate.net This powerful combination enhances peak capacity and resolution, overcoming the limitations of one-dimensional chromatography for separating compounds with a wide range of polarities. researchgate.net Such high-resolution techniques are invaluable for metabolomic studies and for the detailed chemical profiling of extracts where chalcones may be present.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of chalcones, particularly for identifying and characterizing volatile derivatives or for analyzing the composition of complex mixtures. The PubChem database includes GC-MS data for the related 2'-hydroxychalcone, indicating its applicability to this class of compounds. nih.govnih.gov In a study on 4-methoxychalcone, a related compound, headspace GC-MS was used for its identification and characterization. mdpi.com The sample is introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides detailed mass fragmentation patterns, allowing for definitive structural identification. mdpi.comresearchgate.net This technique is particularly useful for confirming the identity of synthesized chalcones and for detecting impurities.

Table 2: Example GC-MS Parameters for Chalcone Analysis

| Parameter | Specification |

| Oven Program | Start at 60°C, ramp to 300°C |

| Carrier Gas | Helium |

| Ion Source Temp. | 250°C |

| Mass Range | 50 to 550 m/z |

| Data derived from a study on 4-methoxychalcone. mdpi.com |

For the initial isolation and purification of this compound following its synthesis, column chromatography is the method of choice. This technique is used to separate the target compound from unreacted starting materials, byproducts, and other impurities on a preparative scale. A typical procedure involves using silica (B1680970) gel as the stationary phase and a gradient elution system with a mixture of non-polar and polar solvents, such as n-hexane and ethyl acetate. By gradually increasing the polarity of the mobile phase, compounds are selectively eluted from the column based on their affinity for the silica gel. The progress of the separation is often monitored by Thin Layer Chromatography (TLC). mdpi.com

X-ray Crystallography for Three-Dimensional Structure Determination

The definitive, unambiguous determination of the three-dimensional molecular structure of this compound is achieved through single-crystal X-ray crystallography. The PubChem database entry for (E)-2'-Hydroxy-3,4-dimethoxychalcone references crystal structure data deposited in the Cambridge Structural Database, confirming that its solid-state conformation has been experimentally determined. nih.gov

This technique involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to calculate the electron density map of the molecule, which in turn reveals the precise spatial arrangement of each atom, as well as bond lengths and angles. For example, the crystal structure of a related flavonol, synthesized from the chalcone intermediate (E)-3-(2,3-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, was determined, providing detailed crystallographic data such as space group, unit cell dimensions, and atomic coordinates. researchgate.net This level of structural detail is crucial for understanding intermolecular interactions in the solid state and for computational studies like molecular docking, which predicts how the molecule might bind to biological targets. researchgate.net

Electrochemical Methods for Bioactivity Assessment

Electrochemical methods, particularly cyclic voltammetry (CV), are valuable tools for assessing the bioactivity of chalcones by probing their redox properties. The ability of a molecule to accept or donate electrons is often directly related to its biological function, such as antioxidant activity or its role in redox-sensitive signaling pathways. rsc.org

Studies on various 2'-hydroxychalcones have used cyclic voltammetry to characterize their electrochemical reduction. rsc.orgresearchgate.netuchile.cl These experiments are typically conducted in a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO) with a supporting electrolyte. uchile.cl The resulting voltammograms reveal the reduction potentials of the chalcone, providing insight into the ease with which it can form a radical anion. researchgate.net Researchers have found a direct correlation between the substitution pattern on the chalcone's aromatic rings, the strength of intramolecular hydrogen bonds, and the experimental reduction potentials. rsc.org This information is critical for designing new chalcone derivatives with specific redox properties, potentially enhancing their therapeutic efficacy as antitumor or antioxidant agents. rsc.orgresearchgate.net

Voltammetry (e.g., Rotating Ring-Disk Electrode for Antioxidant Activity)

Voltammetry encompasses a group of electroanalytical methods where information about an analyte is obtained by measuring the current as the potential is varied. A particularly powerful technique in this family for studying antioxidant activity is the Rotating Ring-Disk Electrode (RRDE) voltammetry.